

Application of Hexafluoro-1,3-butadiene (C4F6) in Dielectric Etch Processes

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Compound of Interest

Compound Name: Hexafluoro-1,3-butadiene

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Keywords: Dielectric Etch, C4F6, **Hexafluoro-1,3-butadiene**, Plasma Etching, High Aspect Ratio, Selectivity, Anisotropic Etching

Abstract

Hexafluoro-1,3-butadiene (C4F6) is a fluorocarbon gas increasingly utilized in the semiconductor industry for plasma etching of dielectric materials, primarily silicon dioxide (SiO2).[1] Its growing adoption stems from its ability to achieve highly anisotropic etch profiles, high selectivity to underlying layers and photoresists, and its favorable environmental profile with a lower global warming potential (GWP) compared to traditional fluorocarbon gases like C4F8.[1][2] This application note provides a comprehensive overview of the use of C4F6 in dielectric etch processes, including its fundamental plasma chemistry, comparative performance data, and detailed experimental protocols for researchers and process engineers.

Introduction

The continuous scaling of semiconductor devices necessitates the precise and reliable etching of high-aspect-ratio (HAR) features in dielectric films.[3] Traditional fluorocarbon plasmas, while effective, often face challenges in maintaining profile control and selectivity at advanced technology nodes. C4F6 has emerged as a promising alternative, offering a unique balance of etching and polymerization that enables the fabrication of complex device architectures.[4]

The key advantages of using C4F6 in dielectric etch processes include:

- **High Selectivity:** C4F6 plasmas can achieve high etch selectivity of SiO₂ over silicon (Si), silicon nitride (SiN), and photoresist materials.[5][6] This is crucial for preventing the erosion of underlying layers and maintaining pattern fidelity.
- **Anisotropic Etching:** The formation of a thin fluorocarbon (FC) polymer layer on the feature sidewalls during the etch process provides passivation, leading to highly vertical and anisotropic etch profiles.[2]
- **High-Aspect-Ratio Etching:** The controlled polymerization characteristics of C4F6 make it well-suited for etching deep contact holes and trenches with high aspect ratios.[4][7]
- **Environmental Benefits:** C4F6 has a significantly lower global warming potential than commonly used C4F8, contributing to a reduction in greenhouse gas emissions from semiconductor manufacturing.[2]

Plasma Chemistry and Etching Mechanism

The etching of SiO₂ in a C4F6 plasma is a complex process involving a synergy between ion bombardment and chemical reactions. The primary mechanism involves the following steps:

- **Plasma Dissociation:** In the plasma, C4F6 molecules dissociate into various reactive species, including CF, CF₂, and CF₃ radicals, as well as F atoms and energetic ions (e.g., CF⁺).[8] The CF₂ radical is a key species in C4F6 plasmas, with its density being more than an order of magnitude greater than that of CF.[5][6]
- **Fluorocarbon Film Formation:** A thin, protective fluorocarbon (FC) polymer film deposits on all surfaces within the chamber, including the wafer. This film plays a critical role in the etch process.
- **Ion-Enhanced Etching:** Energetic ions, accelerated by the plasma sheath, bombard the wafer surface. This ion bombardment serves two main purposes: it removes the FC film from the bottom of the feature, exposing the underlying SiO₂, and it provides the activation energy for the chemical reaction between the fluorine-containing species and the SiO₂.
- **Chemical Reaction and Volatile Product Formation:** The exposed SiO₂ reacts with fluorine radicals to form volatile products, primarily silicon tetrafluoride (SiF₄), which are then

pumped out of the chamber. A silicon oxyfluoride (SiOF) intermediate layer is believed to form at the reactive interface.[9]

- Sidewall Passivation: The FC film on the feature sidewalls is less exposed to direct ion bombardment and remains largely intact, preventing lateral etching and ensuring an anisotropic profile.[2]

The addition of other gases, such as Argon (Ar) and Oxygen (O₂), is common to further control the plasma properties and etch characteristics. Ar is often added to increase ion density and enhance the physical sputtering component of the etch.[5] O₂ can be used to control the thickness of the FC polymer film; it reacts with the carbon in the film to form volatile CO and CO₂, thereby reducing the polymerization rate.[10]

Quantitative Data and Performance Comparison

The performance of C₄F₆ in dielectric etch processes is often compared to other fluorocarbon gases, particularly C₄F₈. The following tables summarize key performance metrics.

Gas Chemistry	SiO ₂ Etch Rate (nm/min)	Si Etch Rate (nm/min)	Resist Etch Rate (nm/min)	Reference Conditions
C ₄ F ₆ /Ar (90% Ar)	Lower than C ₄ F ₈ /Ar	Lower than C ₄ F ₈ /Ar	Lower than C ₄ F ₈ /Ar	600 W inductive power, 20 mTorr pressure, -100 V self-bias
C ₄ F ₈ /Ar (90% Ar)	Higher than C ₄ F ₆ /Ar	Higher than C ₄ F ₆ /Ar	Higher than C ₄ F ₆ /Ar	600 W inductive power, 20 mTorr pressure, -100 V self-bias

Table 1: Comparison of Etch Rates for C₄F₆/Ar and C₄F₈/Ar Plasmas.[5]

Gas Chemistry	SiO ₂ /Si Selectivity	SiO ₂ /Resist Selectivity	Reference Conditions
C ₄ F ₆ /Ar (90% Ar)	~9	~4	600 W inductive power, 20 mTorr pressure, -100 V self-bias
C ₄ F ₈ /Ar (90% Ar)	~5	~2	600 W inductive power, 20 mTorr pressure, -100 V self-bias

Table 2: Comparison of Etch Selectivity for C₄F₆/Ar and C₄F₈/Ar Plasmas.[\[5\]](#)[\[6\]](#)

Gas Chemistry	Steady-State Fluorocarbon Film Thickness (nm)	Reference Conditions
C ₄ F ₆ /Ar	~4.0	600 W inductive power, 20 mTorr pressure, -100 V self-bias
C ₄ F ₈ /Ar	~2.8	600 W inductive power, 20 mTorr pressure, -100 V self-bias

Table 3: Comparison of Fluorocarbon Film Thickness for C₄F₆/Ar and C₄F₈/Ar Plasmas.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are example protocols for dielectric etching using C₄F₆. The specific parameters will need to be optimized for the particular etch tool and application.

This protocol is designed for etching deep contact holes in a SiO₂ layer with high selectivity to an underlying SiN stop layer.

Equipment: Inductively Coupled Plasma (ICP) or Capacitively Coupled Plasma (CCP) Etcher.

Materials:

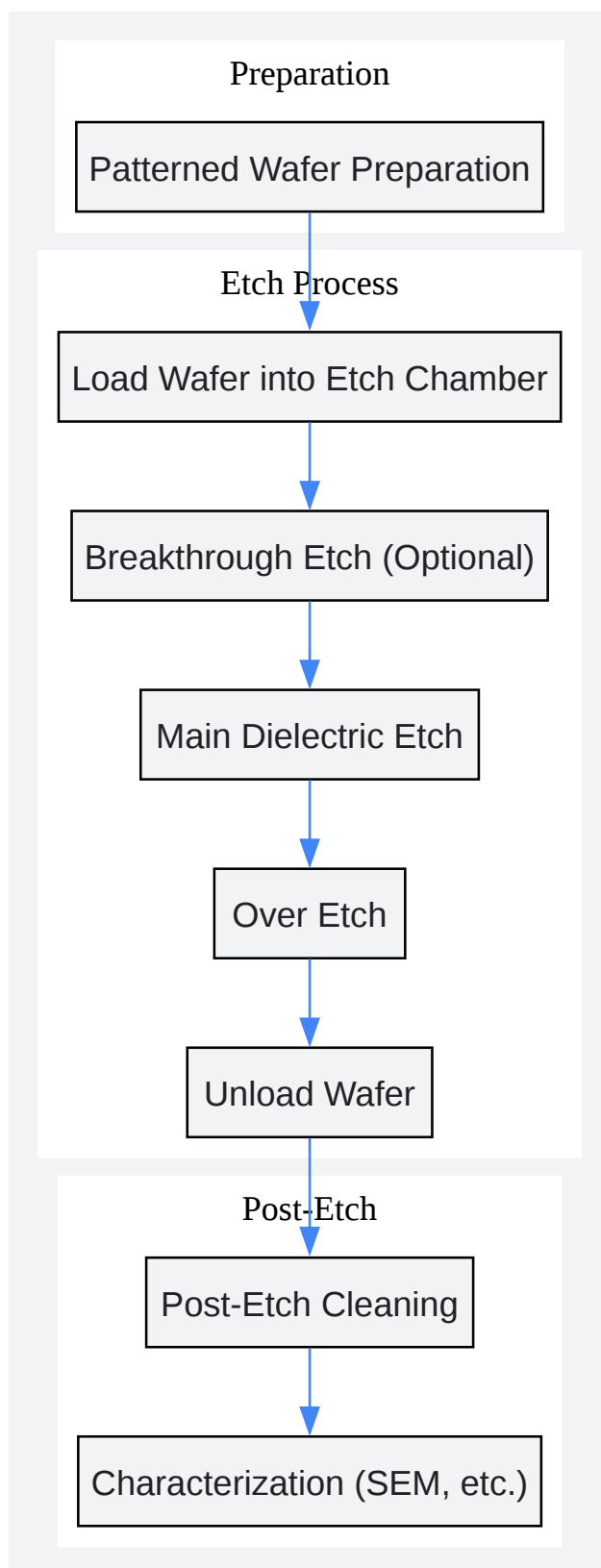
- Silicon wafer with a thermally grown or deposited SiO₂ layer (e.g., 1 μm thick).
- Patterned photoresist or hard mask (e.g., amorphous carbon layer).
- Process Gases: C₄F₆, O₂, Ar.

Protocol:

- Wafer Loading: Load the patterned wafer into the etch chamber.
- Chamber Conditioning: Run a chamber cleaning recipe if necessary to ensure a consistent starting condition.
- Process Step 1: Breakthrough Etch (Optional):
 - This step is used to remove any native oxide or residue at the bottom of the patterned features.
 - Gas Flows: Ar (50-100 sccm)
 - Pressure: 5-15 mTorr
 - ICP/Source Power: 300-500 W
 - Bias Power: 50-100 W
 - Duration: 5-15 seconds
- Process Step 2: Main Etch:
 - Gas Flows: C₄F₆ (10-50 sccm), O₂ (2-20 sccm), Ar (50-300 sccm).[\[11\]](#) The C₄F₆:O₂ flow rate ratio is critical for controlling the polymer deposition and can range from 0.5:1 to 5:1. [\[11\]](#)
 - Pressure: 10-50 mTorr
 - ICP/Source Power: 500-1500 W

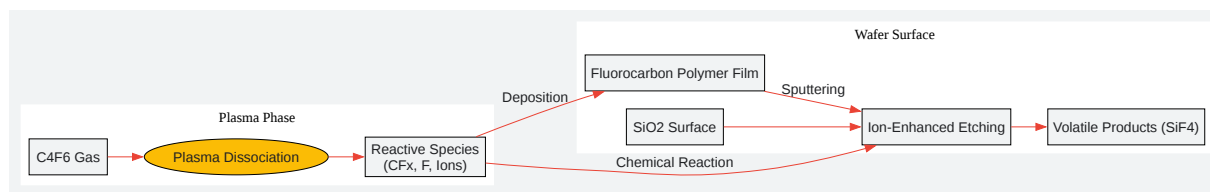
- Bias Power: 100-500 W (Higher bias power increases ion energy and etch rate but can reduce selectivity).
- Substrate Temperature: 10-60 °C
- Duration: Etch to endpoint, which can be detected by optical emission spectroscopy (OES) or by a timed etch based on a known etch rate.
- Process Step 3: Over Etch:
 - This step ensures that all features are cleared of SiO₂. The gas chemistry may be adjusted to increase selectivity to the underlying layer.
 - Gas Flows: C₄F₆ (10-30 sccm), O₂ (5-25 sccm), Ar (100-400 sccm).
 - Pressure: 20-60 mTorr
 - ICP/Source Power: 400-1000 W
 - Bias Power: 50-200 W
 - Duration: 10-30% of the main etch time.
- Wafer Unloading: Unload the wafer from the chamber.
- Post-Etch Cleaning: Perform a solvent strip to remove the photoresist and a wet or dry clean to remove any remaining polymer residues.
- Etch Rate: Measure the etched depth using a profilometer or scanning electron microscope (SEM) and divide by the etch time.
- Selectivity: Calculate the ratio of the etch rate of the desired material (e.g., SiO₂) to the etch rate of the underlying or mask material (e.g., Si, SiN, photoresist).
- Etch Profile: Analyze the cross-section of the etched features using an SEM to evaluate anisotropy, bowing, and footing.

Visualizations



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A typical workflow for a dielectric etch process.



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Simplified reaction pathways in a C₄F₆ plasma for SiO₂ etching.

Conclusion

C₄F₆ is a versatile and effective etchant gas for modern dielectric etch processes. Its ability to form a controlled polymer layer enables the anisotropic etching of high-aspect-ratio features with high selectivity to underlying materials. While process parameters need to be carefully optimized for specific applications, the use of C₄F₆ offers significant advantages in performance and environmental impact compared to more traditional fluorocarbon chemistries. Further research into the complex plasma and surface interactions will continue to refine and expand the applications of C₄F₆ in advanced semiconductor manufacturing.

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